molecular formula C21H23ClN2O3S B11484189 1-[(4-chlorophenyl)sulfonyl]-N-[(1-phenylcyclopropyl)methyl]prolinamide

1-[(4-chlorophenyl)sulfonyl]-N-[(1-phenylcyclopropyl)methyl]prolinamide

Cat. No.: B11484189
M. Wt: 418.9 g/mol
InChI Key: QPBLCIGTYXTBFI-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)sulfonyl]-N-[(1-phenylcyclopropyl)methyl]prolinamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of 1-[(4-chlorophenyl)sulfonyl]-N-[(1-phenylcyclopropyl)methyl]prolinamide typically involves several steps. The synthetic route generally includes the following steps:

    Formation of the sulfonyl chloride: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate base to form the sulfonyl chloride intermediate.

    Cyclopropylmethylation: The next step involves the reaction of the sulfonyl chloride intermediate with 1-phenylcyclopropylmethylamine to form the desired product.

    Prolinamide formation: The final step involves the reaction of the intermediate with proline to form this compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-[(4-chlorophenyl)sulfonyl]-N-[(1-phenylcyclopropyl)methyl]prolinamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(4-chlorophenyl)sulfonyl]-N-[(1-phenylcyclopropyl)methyl]prolinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-N-[(1-phenylcyclopropyl)methyl]prolinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-[(4-chlorophenyl)sulfonyl]-N-[(1-phenylcyclopropyl)methyl]prolinamide can be compared with similar compounds, such as:

    1-[(4-chlorophenyl)sulfonyl]-N-(3-methyl-2-pyridinyl)prolinamide: This compound has a similar sulfonyl group but differs in the substituent on the nitrogen atom.

    1-[(4-chlorophenyl)sulfonyl]-N-(6-methyl-1,3-benzothiazol-2-yl)prolinamide: This compound has a benzothiazole ring instead of the cyclopropyl group.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H23ClN2O3S

Molecular Weight

418.9 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-[(1-phenylcyclopropyl)methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C21H23ClN2O3S/c22-17-8-10-18(11-9-17)28(26,27)24-14-4-7-19(24)20(25)23-15-21(12-13-21)16-5-2-1-3-6-16/h1-3,5-6,8-11,19H,4,7,12-15H2,(H,23,25)

InChI Key

QPBLCIGTYXTBFI-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NCC3(CC3)C4=CC=CC=C4

Origin of Product

United States

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